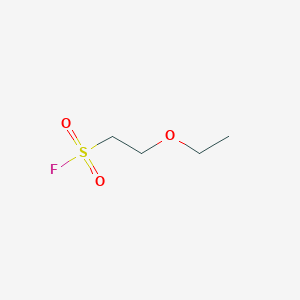

Ethoxy ethanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanesulfonyl fluoride is a chemical compound with the molecular formula C2H5FO2S . It’s used in a wide range of applications, including dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

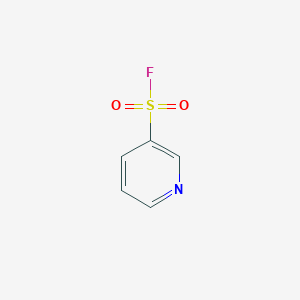

Molecular Structure Analysis

The molecular formula of Ethanesulfonyl fluoride is C2H5FO2S . The average mass is 112.123 Da and the monoisotopic mass is 111.999428 Da .

Physical And Chemical Properties Analysis

Ethanesulfonyl fluoride is a liquid with a density of 1.3±0.1 g/cm3. It has a boiling point of 141.6±9.0 °C at 760 mmHg and a vapor pressure of 7.3±0.3 mmHg at 25°C .

Applications De Recherche Scientifique

Novel Preparation Methods

A novel preparation method of tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride was developed, leveraging the unique performance of the imidazole protective group, which enables the formation of a novel intermediate monomer that can be converted to the desired compound using HF (Uematsu, Hoshi, & Ikeda, 2006).

Chemical Recognition and Sensing

Research on fluoride anion recognition has shown its significant industrial applications and importance in human diet, leading to various chemical approaches for fluoride binding, particularly in protic solvents and water (Cametti & Rissanen, 2009).

Applications in Membrane Technology

A study demonstrated the use of Pt–Ru catalyst coated on a commercial membrane of ethanesulfonyl fluoride through a layer-by-layer technique to mitigate methanol crossover, which enhances the membrane's performance (Wan, Jheng, & Lin, 2013).

Synthesis Development

There was a development in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through rhodium(III)-catalyzed oxidative coupling, demonstrating the feasibility of using ethenesulfonyl fluoride in coupling reactions (Wang, Li, Leng, Bukhari, & Qin, 2018).

Hydroxy-Protecting Groups in Chemistry

Research on the 1-[(2-trimethylsilyl)ethoxy]ethyl group, related to ethoxy ethanesulfonyl fluoride, indicated its effectiveness in protecting hydroxyl groups of compounds containing sensitive functional groups (Wu, Shull, & Koreeda, 1996).

Radiochemistry and PET Tracers

The preparation of fluorothiols, including ethenesulfonyl fluoride derivatives, for labeling peptides as potential tracers for positron emission tomography (PET) was explored, indicating its potential in medical imaging (Glaser et al., 2004).

Catalytic Applications

Copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride was developed for constructing aliphatic sulfonyl fluorides, demonstrating the potential of these molecules in medicinal chemistry and chemical biology (Zhang, Huang, Qin, Baoguo, Rakesh, & Tang, 2021).

Large-Scale Synthesis Techniques

An on-water procedure for the kilogram-scale preparation of ethenesulfonyl fluoride was developed, highlighting the efficient synthesis of this compound (Zheng, Dong, & Sharpless, 2016).

Directed Fluorosulfonylvinylation

The directed Cp*RhIII-catalyzed fluorosulfonylvinylation of arenes was demonstrated, enabling the preparation of β-aryl- and β-heteroarylethenesulfonyl fluorides through a C–H functionalizing strategy (Ncube & Huestis, 2018).

Radiofluoride Relay Reagent in PET

[18 F]Ethenesulfonyl fluoride was described as a practical radiofluoride relay reagent for positron emission tomography (PET), indicating its utility in radiofluorination reactions and its potential for wider application in radiopharmaceuticals (Zhang, Fraser, Klenner, Chen, Liang, Massi, Robinson, & Pascali, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

2-Ethoxyethane-1-sulfonyl fluoride, also known as Ethoxy ethanesulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They resist hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Pharmacokinetics

The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Fluoride forms HF in water, which diffuses across cell membranes far more easily than fluoride ion .

Result of Action

Sulfonyl fluorides are known for their resistance to hydrolysis and oxidation . They have been reported to have bactericidal effects .

Action Environment

It is known that sulfonyl fluorides, including 2-ethoxyethane-1-sulfonyl fluoride, are resistant to hydrolysis even when heated in water at 150°c in a sealed tube .

Propriétés

IUPAC Name |

2-ethoxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVZXQVRRWKFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)